molecular formula C22H29N5O2 B2870025 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 898417-81-7

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2870025
CAS No.: 898417-81-7
M. Wt: 395.507
InChI Key: DXKLLBKMYJTEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The morpholine, pyridazine, and piperazine rings, along with the phenyl group, would contribute to the three-dimensionality of the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. These could include electrophilic aromatic substitution on the phenyl ring, or nucleophilic substitution on the piperazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the morpholine ring could make the compound a weak base, while the phenyl group could contribute to its lipophilicity.

Scientific Research Applications

Synthesis and Structure-Activity Relationship in Medicinal Chemistry

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one and similar compounds have been studied for their potential in medicinal chemistry. For instance, the synthesis and structure-activity relationship (SAR) studies of pyridazinone analogs as β-1,3-glucan synthase inhibitors highlight the potential of these compounds in developing treatments for fungal infections like Candida glabrata and Candida albicans (Zhou et al., 2011).

Antinociceptive Properties

Research has also delved into the antinociceptive properties of derivatives of 3-pyridazinones, to which the subject compound is structurally related. These studies aim to evaluate the pain-relieving potential of such compounds, indicating their relevance in pain management research (Gokçe et al., 2001).

Antimicrobial Activities

The antimicrobial activities of compounds structurally similar to this compound have been extensively studied. This research is crucial for identifying new compounds that can combat various bacterial and fungal infections (Sharma et al., 2011).

Anti-inflammatory Applications

Some studies have focused on the anti-inflammatory activity of compounds containing elements similar to the subject compound. These studies are significant in the context of developing new drugs for treating inflammation-related diseases (Verma et al., 1984).

Novel Synthesis Methods

There is ongoing research into the synthesis of novel compounds incorporating elements like morpholine and piperazine, which are part of the structure of this compound. This research contributes to the advancement of synthetic methods in organic chemistry (Matlock et al., 2015).

Future Directions

Future research on this compound could involve further elucidation of its synthesis and reactions, as well as investigation of its potential biological activity. This could involve in vitro and in vivo studies to assess its effects on various biological targets .

Properties

IUPAC Name

1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-13-11-25(12-14-27)20-9-10-21(24-23-20)26-15-17-29-18-16-26/h1-3,5-6,9-10H,4,7-8,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKLLBKMYJTEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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